

Synthesis and Characterization of Benzyl 4-nitrophenyl carbonate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl 4-nitrophenyl carbonate*

Cat. No.: *B051124*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Benzyl 4-nitrophenyl carbonate**, a versatile reagent frequently employed in organic synthesis, particularly as a protecting group for alcohols and phenols.^[1] Its utility in the development of complex molecules for pharmaceuticals and advanced materials is well-established.^[1] This document outlines a detailed experimental protocol for its preparation and summarizes its key analytical and spectroscopic data.

Physicochemical Properties

Benzyl 4-nitrophenyl carbonate is a white to light yellow crystalline powder.^[2] A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₁ NO ₅	[1][3][4]
Molecular Weight	273.24 g/mol	[1][3]
Melting Point	78-80 °C	[3]
Appearance	White to light yellow powder/crystal	[1][2]
Purity	>96.0% (GC), ≥ 99% (HPLC)	[1][2]
CAS Number	13795-24-9	[2][3]

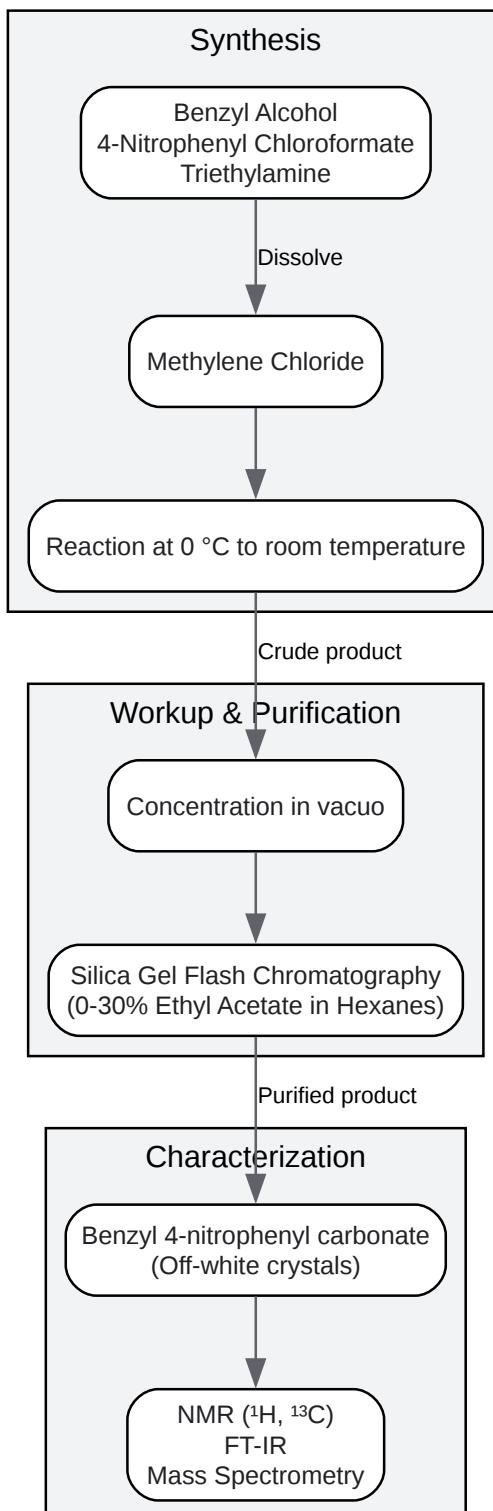
Synthesis Protocol

The synthesis of **Benzyl 4-nitrophenyl carbonate** is typically achieved through the acylation of benzyl alcohol with 4-nitrophenyl chloroformate in the presence of a base.[5] This reaction is generally straightforward and yields the desired product in high purity after chromatographic purification.[5]

Experimental Workflow

The overall workflow for the synthesis and purification of **Benzyl 4-nitrophenyl carbonate** is depicted in the following diagram.

Synthesis and Purification Workflow

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Caption: Workflow for the synthesis and characterization of **Benzyl 4-nitrophenyl carbonate**.

Detailed Experimental Protocol

Materials:

- Benzyl alcohol (1 eq.)
- 4-Nitrophenyl chloroformate (1.2 eq.)
- Triethylamine (1 eq.)[\[5\]](#) or Pyridine (1.45 eq.)
- Methylene chloride (CH_2Cl_2) (anhydrous)
- Ethyl acetate (EtOAc)
- Hexanes
- Silica gel for flash chromatography

Procedure:

- To a dried flask under an inert atmosphere (e.g., nitrogen), add benzyl alcohol (1 eq.) and anhydrous methylene chloride.
- Add triethylamine (1 eq.) to the solution.[\[5\]](#)
- Cool the reaction mixture to -5 to 0 °C in an ice bath.
- Slowly add a solution of 4-nitrophenyl chloroformate (1.2 eq.) in anhydrous methylene chloride to the reaction mixture.
- Allow the reaction mixture to warm to room temperature and stir for 24 hours.[\[6\]](#)
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the crude reaction mixture in vacuo.[\[5\]](#)
- Purify the residue by silica gel flash chromatography using a gradient of 0-30% ethyl acetate in hexanes.[\[5\]](#)

- Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield **Benzyl 4-nitrophenyl carbonate** as off-white crystals.[5] A typical yield for this reaction is around 94%. [5]

Characterization Data

The structure and purity of the synthesized **Benzyl 4-nitrophenyl carbonate** can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the reported ^1H and ^{13}C NMR data for **Benzyl 4-nitrophenyl carbonate**.

Table 2: ^1H NMR Data[5]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.08 – 6.83	d, $J = 9.2$ Hz	2H	Aromatic protons of 4-nitrophenyl group
6.13 – 5.99	m	6H	Aromatic protons of benzyl group
4.02	s	2H	Methylene protons (-CH ₂ -)

Note: The reported spectrum was obtained on a 60 MHz NMR spectrometer in CDCl₃.[5]

Table 3: ^{13}C NMR Data[5][7]

Chemical Shift (δ , ppm)	Assignment
155.6	Carbonyl carbon (C=O)
152.5	C-O of 4-nitrophenyl group
145.3	C-NO ₂ of 4-nitrophenyl group
129.00	Aromatic carbons
128.78	Aromatic carbons
125.23	Aromatic carbons
121.73	Aromatic carbons
70.93	Methylene carbon (-CH ₂ -)

Note: The reported spectrum was obtained on a 15 MHz NMR spectrometer in CDCl₃.[\[5\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for **Benzyl 4-nitrophenyl carbonate** are listed in Table 4.

Table 4: FT-IR Data (neat, ATR)[\[5\]](#)

Wavenumber (cm ⁻¹)	Assignment
1753	C=O stretching (carbonate)
1615, 1595	Aromatic C=C stretching
1523	Asymmetric NO ₂ stretching
1350	Symmetric NO ₂ stretching
1278, 1230	C-O stretching

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. While experimental high-resolution mass spectrometry data is not readily available in the cited literature, predicted monoisotopic mass and collision cross-section values can be found.[4]

Applications in Research and Development

Benzyl 4-nitrophenyl carbonate is a valuable reagent in organic synthesis, primarily used as a benzyl protecting group for alcohols and phenols.[1] The carbonate linkage is stable under various conditions but can be readily cleaved under mild basic conditions.[5] The deprotection process releases the 4-nitrophenolate ion, which has a distinct yellow color, allowing for easy spectroscopic monitoring of the reaction progress.[5] This property makes it a useful tool in multi-step syntheses where orthogonal protecting group strategies are required.[5] Its applications extend to the synthesis of complex molecules in pharmaceutical and materials science research.[1] For instance, it has been used in the synthesis of Janus PEG-based dendrimers for combination therapy.[8]

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